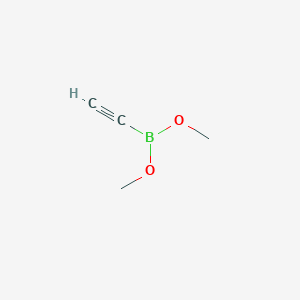

Dimethyl ethynylboronate

CAS No.:

Cat. No.: VC1920871

Molecular Formula: C4H7BO2

Molecular Weight: 97.91 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H7BO2 |

|---|---|

| Molecular Weight | 97.91 g/mol |

| IUPAC Name | ethynyl(dimethoxy)borane |

| Standard InChI | InChI=1S/C4H7BO2/c1-4-5(6-2)7-3/h1H,2-3H3 |

| Standard InChI Key | YFPCEHYQOZTBND-UHFFFAOYSA-N |

| Canonical SMILES | B(C#C)(OC)OC |

Introduction

Chemical Structure and Properties

Molecular Structure

Dimethyl ethynylboronate consists of a trigonal planar boron center with an sp²-hybridization pattern. The ethynyl group (HC≡C-) forms a direct bond with the boron atom, while two methoxy groups (CH3O-) complete the coordination sphere. This arrangement results in a molecule with distinctive electronic characteristics, where the empty p-orbital on boron can potentially interact with the π-system of the ethynyl group, influencing the reactivity of both the boron center and the alkyne functionality.

The structural features of dimethyl ethynylboronate contribute to its unique chemical behavior, particularly in comparison to other boron-containing compounds. The terminal alkyne provides a site for deprotonation and subsequent functionalization, while the boronate moiety offers opportunities for transmetalation in coupling reactions.

Physical Properties

While specific physical data for dimethyl ethynylboronate is limited in the available literature, its properties can be reasonably estimated by comparison with related boron compounds. Table 1 presents a comparison of physical properties between dimethyl ethynylboronate and structurally related compounds.

As evident from the table, dimethyl ethynylboronate is expected to share some physical characteristics with related boron compounds, though the presence of the ethynyl group would likely alter its properties to some extent.

Chemical Properties

The chemical behavior of dimethyl ethynylboronate is governed by its two principal functional groups:

The ethynyl group can participate in various reactions typical of terminal alkynes, including:

-

Addition reactions (hydrogenation, halogenation, etc.)

-

Cycloaddition reactions (Diels-Alder, click chemistry, etc.)

-

Deprotonation to form acetylide anions

-

Metal-catalyzed coupling reactions

The dimethoxy boronate group enables:

-

Transmetalation processes in coupling reactions

-

Hydrolysis to the corresponding boronic acid

-

Oxidation to provide alcohols

-

Substitution reactions to modify the alkoxy groups

The compound is expected to be moisture-sensitive due to potential hydrolysis of the B-O bonds. The electron-deficient nature of the boron center makes it susceptible to nucleophilic attack, while the terminal alkyne hydrogen is sufficiently acidic to be deprotonated under basic conditions.

Synthesis Methods

Synthesis from Grignard Reagents

One of the most straightforward approaches to synthesizing dimethyl ethynylboronate involves the reaction of ethynyl Grignard reagent with trimethyl borate. This synthetic strategy is analogous to that used for ethynyl MIDA boronate, which is prepared from a Grignard reagent and trimethyl borate followed by transligation with N-methyliminodiacetic acid .

The general synthetic pathway follows these steps:

-

Formation of ethynylmagnesium bromide from acetylene and ethylmagnesium bromide

-

Addition of this Grignard reagent to trimethyl borate (B(OCH3)3) at low temperature

-

Formation of a magnesium ate complex intermediate

-

Work-up to yield dimethyl ethynylboronate

As noted in the literature, "the addition of [Grignard reagent] to trimethyl borate followed by direct transligation of the resulting magnesium ate complex with MIDA generated [ethynyl MIDA boronate] as a colorless, crystalline solid" . This methodology can be adapted for the synthesis of dimethyl ethynylboronate by omitting the transligation step.

Applications and Reactivity

Cross-Coupling Reactions

Dimethyl ethynylboronate can serve as a valuable building block in various cross-coupling reactions, particularly the Suzuki-Miyaura coupling. In these transformations, the ethynyl group can be transferred to aryl or vinyl halides or triflates in the presence of appropriate palladium catalysts and bases.

The literature describes the utility of related ethynyl boronates in iterative cross-coupling strategies for generating stereochemically complex polyene frameworks . Table 2 presents data on cross-coupling reactions involving ethynyl boronates.

These results demonstrate excellent yields and stereoretention across various substrate combinations, suggesting that dimethyl ethynylboronate could similarly serve as a valuable building block in the construction of complex molecular architectures.

Research Developments

Recent Advances

While the search results don't provide specific recent studies on dimethyl ethynylboronate, research on related compounds suggests ongoing interest in developing novel synthetic methodologies involving ethynyl boronates.

A notable advance described in the literature is the development of a "simple and general platform for generating stereochemically complex polyene frameworks by iterative cross-coupling" using ethynyl boronates . This methodology enables the stereoselective synthesis of complex polyene structures that appear in a wide range of natural products.

The authors demonstrate that ethynyl MIDA boronate can be transformed into various stereodefined alkenyl iodides, which can subsequently participate in iterative cross-coupling reactions to generate complex molecular frameworks with excellent stereocontrol .

Current Research Trends

Current trends in boron chemistry relevant to dimethyl ethynylboronate include:

-

Development of new synthetic methodologies for preparing structurally diverse boron compounds

-

Exploration of boron-containing compounds as potential therapeutic agents

-

Application of boronates in iterative cross-coupling strategies for the construction of complex molecules

-

Investigation of boron-containing compounds for materials science applications

These trends suggest continued and growing interest in compounds like dimethyl ethynylboronate as valuable synthetic intermediates and building blocks.

Comparison with Related Compounds

Comparison with Other Ethynyl Boronates

Dimethyl ethynylboronate belongs to a family of related ethynyl boronates, including dibutyl ethynylboronate mentioned in the literature and ethynyl MIDA boronate described in detail .

The choice of alkoxy groups on the boron atom significantly influences the compound's physical properties, stability, and reactivity. While dimethyl ethynylboronate features methoxy groups, other variants incorporate more sterically demanding alkoxy groups, such as isopropoxy or butoxy, which can affect the compound's susceptibility to hydrolysis and its behavior in various reactions.

Ethynyl MIDA boronate represents a distinct structural class where the boron is part of a more complex, cage-like structure. This modification imparts enhanced stability and enables selective cross-coupling strategies that would be challenging with simpler boronates like dimethyl ethynylboronate .

Comparison with Other Dimethyl Boronates

Dimethyl ethynylboronate differs from other dimethyl boronates, such as dimethyl ethylboronate , primarily in the nature of the carbon-based substituent on boron. While dimethyl ethynylboronate features an sp-hybridized ethynyl group (HC≡C-), dimethyl ethylboronate contains an sp³-hybridized ethyl group (CH3CH2-).

This structural difference results in distinct chemical behavior. The ethynyl group in dimethyl ethynylboronate introduces additional reactivity associated with the triple bond and the terminal alkyne hydrogen, enabling a broader range of transformations compared to simple alkyl boronates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume